molecular formula C11H13NO3S B154403 2,3,3-trimethyl-3H-indole-5-sulfonic acid CAS No. 132557-72-3

2,3,3-trimethyl-3H-indole-5-sulfonic acid

Cat. No.: B154403
CAS No.: 132557-72-3
M. Wt: 239.29 g/mol
InChI Key: HUFDYAIAEFHOKI-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-3H-indole-5-sulfonic acid is an organic compound with the molecular formula C11H13NO3S. It is known for its unique structural properties and is used in various scientific and industrial applications. This compound is characterized by the presence of a sulfonic acid group attached to the indole ring, which imparts specific chemical reactivity and solubility properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid typically involves the sulfonation of indole derivatives. One common method is the reaction of indole with sulfonyl chloride under controlled conditions to introduce the sulfonic acid group. Another approach involves the reaction of 3-methyl-2-butanone with 4-hydrazinobenzenesulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethyl-3H-indole-5-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The sulfonic acid group can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted indole compounds .

Scientific Research Applications

2,3,3-Trimethyl-3H-indole-5-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3-trimethyl-3H-indole-5-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group allows the compound to form strong interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2,3,3-Trimethyl-3H-indole-5-carboxylic acid
  • 2,3,3-Trimethyl-3H-indole-5-sulfonic acid potassium salt
  • This compound sodium salt

Uniqueness: this compound is unique due to its specific structural features and the presence of the sulfonic acid group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring strong acidic functionality and water solubility .

Properties

IUPAC Name

2,3,3-trimethylindole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7/h4-6H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFDYAIAEFHOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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